2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
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Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-20(17-19-16-13(23-2)4-3-5-14(16)26-17)12-15(22)21-8-6-18(7-9-21)24-10-11-25-18/h3-5H,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXABKRQJKMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a synthetic organic molecule that belongs to the class of thiazole derivatives. Its complex structure includes a methoxy group, a thiazole ring, and a spirocyclic moiety, suggesting potential interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 349.46 g/mol. The structural features are crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃S |
| Molecular Weight | 349.46 g/mol |
| CAS Number | 1351632-12-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring is known for its role in pharmacological activity, often acting as a scaffold for drug development.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to various receptors, including sigma receptors, which are implicated in neuroprotective and antitumor activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- In vitro Studies : Research has shown that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, one study reported an IC50 value of 12 µM against breast cancer cells for a structurally similar compound .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate that thiazole derivatives can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the specific derivative .
Case Studies
Several studies have explored the biological activity of compounds related to our target molecule:
- Study on Sigma Receptor Ligands : A series of compounds based on the spirocyclic structure demonstrated high affinity for sigma receptors, with one derivative showing a K(i) value of 5.4 nM . This suggests that our compound may also possess similar binding affinity and could be further explored for neuroprotective effects.
- Anticancer Activity in Animal Models : In vivo studies using mouse models have shown that thiazole derivatives can significantly reduce tumor size when administered at therapeutic doses . This underscores the potential for clinical applications in cancer treatment.
Q & A
Q. Critical Parameters :
- Temperature Control : Reflux at 80°C ensures complete coupling without side reactions.
- Moisture Sensitivity : Anhydrous solvents and inert atmospheres prevent hydrolysis of intermediates .
Which spectroscopic and crystallographic methods are most effective for structural confirmation?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d₆ or CDCl₃) assign methoxy, methylamino, and spirocyclic protons. Overlapping signals in the spirocyclic region require 2D techniques (COSY, HSQC) for resolution .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 403.16).
- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement), the spirocyclic conformation and hydrogen-bonding networks are resolved. ORTEP-3 visualizes thermal ellipsoids and ring puckering .
Advanced Tip : Apply Cremer-Pople parameters to quantify spirocyclic ring puckering via crystallographic data .
How can researchers resolve contradictory bioactivity data across different assays?
Advanced Research Focus
Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor subtypes). Methodological solutions include:
- Target-Specific Assays : Radioligand binding studies (e.g., 5-HT1A or M1 muscarinic receptors) with positive/negative controls to validate selectivity .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in cellular assays.
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, excluding impurities as confounding factors .
Case Study : A spirocyclic analog showed conflicting IC₅₀ values in kinase assays due to ATP concentration differences. Standardizing assay buffers resolved discrepancies .
What computational strategies predict structure-activity relationships (SAR) for analogs?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The methoxy group’s electron-donating effects enhance binding to hydrophobic pockets .
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to correlate structural features with activity. Validate with in vitro data from analogs .
Q. Example SAR Table :
| Analog Structure | Bioactivity (IC₅₀, μM) | Key Modification |
|---|---|---|
| Bromine substituent | 0.12 (Kinase X) | Increased hydrophobicity |
| 3-Methoxyphenyl variant | 1.8 (5-HT1A binding) | Enhanced H-bonding |
How are advanced NMR techniques applied to study dynamic spirocyclic conformations?
Q. Methodological Focus
- Variable Temperature (VT) NMR : Cooling to −40°C reduces conformational exchange broadening, resolving split signals in the spirocyclic region .
- NOESY Experiments : Detect through-space correlations between the benzo[d]thiazole and spirocyclic protons, confirming spatial proximity in the dominant conformation .
Case Example : A 1H-13C HSQC experiment assigned quaternary carbons in the spirocyclic ring, confirming the absence of ring-opening side products .
What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
Q. Advanced Research Focus
- Solvent Screening : Use vapor diffusion with 1:1 THF/hexane or dioxane/water mixtures to grow single crystals.
- Cocrystallization Agents : Add tartaric acid to stabilize hydrogen bonds in the lattice .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) resolves disorder in the spirocyclic oxygen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
